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Compound of Interest

Compound Name: 3,4-Dimethoxybenzyl chloride

Cat. No.: B1209049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dimethoxybenzyl chloride (CAS No: 7306-46-9), a key intermediate in the synthesis of

various pharmaceutical compounds. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,4-Dimethoxybenzyl chloride.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.90 - 6.80 m - 3H Ar-H

4.57 s - 2H -CH₂Cl

3.88 s - 3H -OCH₃

3.87 s - 3H -OCH₃
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Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

149.3 C-OCH₃

149.0 C-OCH₃

129.5 Ar-C

120.9 Ar-C

111.8 Ar-C

111.1 Ar-C

55.9 -OCH₃

55.8 -OCH₃

46.4 -CH₂Cl

Table 3: FTIR Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)

1605, 1515, 1465 Medium C=C stretch (aromatic)

1265, 1140 Strong C-O stretch (aryl ether)

800 - 600 Strong C-Cl stretch

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

186/188 30/10
[M]⁺ (Molecular ion, with ³⁵Cl/

³⁷Cl isotopes)

151 100 [M - Cl]⁺

121 40 [M - Cl - CH₂O]⁺

91 25 [C₇H₇]⁺ (Tropylium ion)
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at a frequency

of 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform

(CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H

NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, m

= multiplet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained using a PerkinElmer Spectrum Two FTIR spectrometer. The

sample was analyzed as a thin film on a KBr plate. The spectrum was recorded in the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS)

system. The sample was introduced into the mass spectrometer via a GC inlet. Electron

ionization (EI) was used at 70 eV. The mass-to-charge ratio (m/z) of the fragments was

recorded.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic data analysis for the

characterization of 3,4-Dimethoxybenzyl chloride.
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Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

3,4-Dimethoxybenzyl chloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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